
Salprionin
説明
Salprionin is not directly mentioned in the provided papers; however, the papers discuss various analogs and derivatives of Salvinorin A, a potent hallucinogen isolated from the plant Salvia divinorum. Salvinorin A is known for its high efficacy as a kappa-opioid receptor (KOPr) agonist, which has implications for cognition and perceptual effects. It is unique among opioid ligands due to its non-nitrogenous neoclerodane structure . The therapeutic potential of Salvinorin A has led to extensive research into its analogs for potential pharmacotherapeutic applications in neuropsychiatric disorders .
Synthesis Analysis
The synthesis of Salvinorin A analogs has been a focus of research due to the compound's complex architecture and instability. An efficient ten-step synthesis of 20-nor-Salvinorin A, a potent KOPr agonist, was developed by treating strategic bonds in Salvinorin A as dynamic, which simplified the synthesis while retaining high affinity and selectivity for the KOPr . Additionally, a short asymmetric synthesis has been described for creating a focused library of salvinorins, which allows for the generation of analogs with improved potency, selectivity, stability, and functional bias compared to Salvinorin A .
Molecular Structure Analysis
Salvinorin A's molecular structure is characterized by a dense, polyoxygenated scaffold that is distinct from other opioids. This structure has made deep-seated modifications challenging, but recent synthetic approaches have enabled the creation of analogs with varied properties. For example, C-2 halogenated analogs of Salvinorin A have been synthesized to investigate the binding pocket at the C-2 position, revealing insights into the effects of atomic radius and electron density on KOPr binding affinity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Salvinorin A analogs include strategic bond formation and cleavage, Robinson annulation, and cobalt-catalyzed polarized diene-alkyne cycloaddition . These reactions have been optimized to produce analogs with desired pharmacological profiles. For instance, the synthesis of (-)-salprzelactone, a seco-norabietane diterpenoid, involved key transformations such as an intermolecular aldol reaction and lactonization .
Physical and Chemical Properties Analysis
The physical and chemical properties of Salvinorin A and its analogs are closely tied to their molecular structures. The non-nitrogenous neoclerodane framework of Salvinorin A contributes to its unique pharmacological properties, such as high selectivity for the KOPr and the absence of typical opioid side effects like addiction and tolerance . The introduction of halogen atoms at the C-2 position has been shown to affect the affinity to the kappa receptor, with the affinity increasing with the atomic radius of the halogen .
科学的研究の応用
Kappa Opioid Receptor Agonist Properties
Salprionin, specifically in its derivative forms such as 2-methoxymethyl-Salvinorin B (MOM-Sal B), exhibits potent and selective properties as a kappa opioid receptor (KOPR) agonist. This derivative demonstrates a higher affinity and potency compared to other KOPR agonists, with significant efficacy in producing antinociception (pain relief) and hypothermia in animal models. It also displays a longer duration of action in vivo compared to Salvinorin A, another well-known KOPR agonist (Wang et al., 2008).
Potential for Cocaine Addiction Treatment
Research on analogs of Salprionin, such as Mesyl Sal B, reveals their potential in treating cocaine addiction. These compounds have shown to attenuate cocaine-induced hyperactivity and behavioral sensitization in rats, without significant side effects like sedation, anxiety, or learning and memory impairment. This suggests a possible role for Salprionin derivatives in addiction therapy, particularly in managing the behavioral aspects of cocaine addiction (Kivell et al., 2018).
Analgesic and Anti-Inflammatory Effects
Salprionin and its analogs, such as β-tetrahydropyran Salvinorin B, have been studied for their analgesic and anti-inflammatory properties. These compounds activate the kappa opioid receptor, providing pain relief with a lower potential for abuse compared to traditional mu opioid receptor agonists. This makes them promising candidates for treating acute and chronic pain with fewer side effects typical of opioids (Paton et al., 2017).
Neuroscience and Neuropsychiatric Disorders
Salprionin, particularly in the form of Salvinorin A, has significant implications in neuroscience, especially related to kappa-opioid receptor systems in the brain. Its unique properties and interaction with KOPr and endogenous agonist ligands like dynorphins contribute to higher functions, including cognition and perceptual effects. Salvinorin A’s distinct pharmacological profile makes it a valuable template for developing novel pharmacotherapeutic agents for various neuropsychiatric disorders (Butelman & Kreek, 2015).
作用機序
特性
IUPAC Name |
8,12,12-trimethyl-3-propan-2-yl-11,15-dioxatetracyclo[7.6.1.05,16.010,14]hexadeca-1(16),2,4,6,8-pentaen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-10(2)13-8-12-7-6-11(3)15-16(12)19(17(13)21)22-14-9-20(4,5)23-18(14)15/h6-8,10,14,18,21H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXCPTLCMKUWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3C(CC(O3)(C)C)OC4=C2C(=CC(=C4O)C(C)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salprionin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



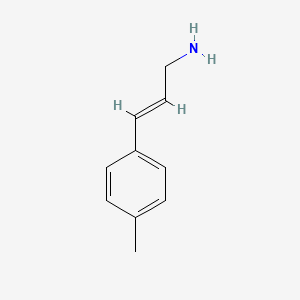
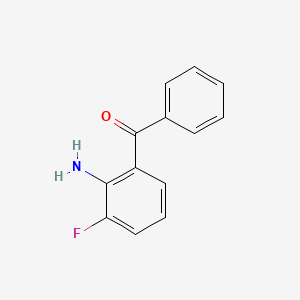

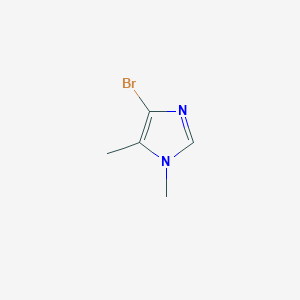
![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034338.png)
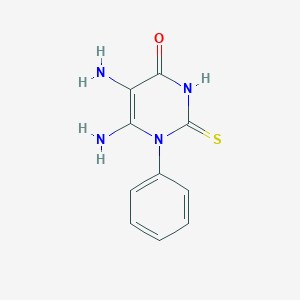
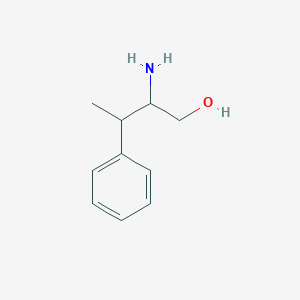
![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3034345.png)
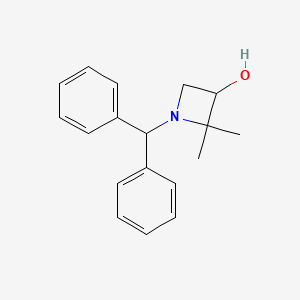
![3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B3034347.png)
methanone](/img/structure/B3034349.png)
![cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3034350.png)

![1-(Bicyclo[3.1.0]hexan-6-yl)ethanol](/img/structure/B3034352.png)